4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide

Pharmaceutical Quality Control Reference Standards HPLC Purity

4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide (CAS 338975-98-7) is a synthetic small molecule with the molecular formula C16H15F3N4O3 and a molecular weight of 368.31 g/mol. This compound is a urea-containing nicotinamide derivative, distinguished by a 4-trifluoromethoxyaniline moiety.

Molecular Formula C16H15F3N4O3
Molecular Weight 368.316
CAS No. 338975-98-7
Cat. No. B2416796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide
CAS338975-98-7
Molecular FormulaC16H15F3N4O3
Molecular Weight368.316
Structural Identifiers
SMILESCC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C
InChIInChI=1S/C16H15F3N4O3/c1-8-7-9(2)21-14(12(8)13(20)24)23-15(25)22-10-3-5-11(6-4-10)26-16(17,18)19/h3-7H,1-2H3,(H2,20,24)(H2,21,22,23,25)
InChIKeyOQRHUFQYSYAFAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to 4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide (CAS 338975-98-7)


4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide (CAS 338975-98-7) is a synthetic small molecule with the molecular formula C16H15F3N4O3 and a molecular weight of 368.31 g/mol . This compound is a urea-containing nicotinamide derivative, distinguished by a 4-trifluoromethoxyaniline moiety. It is cataloged as a nicotinamide-related impurity, specifically identified as a reference standard for analytical quality control (QC) in pharmaceutical research and development . While structurally related to core nicotinamide scaffolds explored for methyltransferase inhibition, its primary commercial role is as a characterized chemical marker for impurity profiling [1].

Why Generic Substitution Fails: The Critical Role of 4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide in Analytical Accuracy


Substituting 4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide with a generic, uncharacterized analog risks analytical failure in regulated pharmaceutical quality control. Unlike simple nicotinamide derivatives, this compound is a structurally defined impurity marker requiring specific chromatographic retention time and mass spectral fingerprints for accurate quantification . The 4-trifluoromethoxyphenyl group imparts unique lipophilicity and detection characteristics absent in simpler 4,6-dimethylnicotinamide analogs [1]. Using a non-identical compound cannot guarantee co-elution or equivalent detector response in validated HPLC methods, leading to inaccurate impurity profiling and potential batch rejection. The evidence below demonstrates the quantifiable distinctions that make specific procurement of this CAS number essential for method validation and reference standard reliability .

Head-to-Head Quantitative Evidence for 4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide (CAS 338975-98-7)


Validated Purity Advantage Over Generic Nicotinamide Impurity Mixtures

This specific compound is supplied with a certified purity of ≥98% (HPLC), as verified by independent supplier Certificate of Analysis (COA), in contrast to generic 'nicotinamide impurity' mixtures which often lack defined purity or are supplied as unpurified mixtures . The defined purity is critical for use as a primary reference standard in method validation, where a known purity factor is required to calculate impurity limits. No generic 4,6-dimethylnicotinamide analog achieves this level of characterized purity without the same batch-specific analytical documentation .

Pharmaceutical Quality Control Reference Standards HPLC Purity

Comprehensive Spectral Characterization Enables Unambiguous Identification Versus Uncharacterized Analogs

This product is provided with a comprehensive analytical data package including 1H NMR, 13C NMR, HRMS, HPLC, and optionally 2D-NMR (COSY, HSQC, HMBC), IR, and UV spectra . In contrast, generic or in-house synthesized analogs typically lack this full orthogonal characterization, relying solely on nominal mass confirmation. For example, the HRMS data provides a mass accuracy of <5 ppm, confirming molecular formula C16H15F3N4O3, whereas a simple LC-MS from an uncharacterized batch cannot rule out isobaric interferences [1].

Analytical Method Development Structural Elucidation Reference Standard Characterization

CNMR IR UV 2D Spectral Package Enables Robust Method Validation Versus Minimalist Alternatives

The supplier explicitly offers CNMR, IR, UV, and 2D-NMR spectra as part of the reference standard documentation package . This comprehensive spectral dataset allows direct comparison with in-process impurity samples and facilitates the establishment of spectral libraries for rapid identity testing. Alternative sources may provide only basic HPLC purity data without this level of spectroscopic detail, leaving gaps in method validation protocols that require spectral specificity for impurity identification [1].

Method Validation Reference Standard Spectroscopic Fingerprinting

Scaffold-Specific Quantification Over Unsubstituted or Methyl-Only Analogs Yields Superior Selectivity in HPLC Methods

The 4-trifluoromethoxy substituent on the aniline ring provides significantly enhanced reversed-phase HPLC retention (estimated logP contribution ~ +1.2) compared to unsubstituted aniline or 4-methyl analogs, enabling baseline chromatographic separation from the parent nicotinamide drug substance and other structurally similar impurities [1]. In contrast, 4,6-dimethyl-2-(phenylureido)nicotinamide analogs lacking the trifluoromethoxy group exhibit lower retention and potential co-elution with main peak or early-eluting process impurities under standard pharmacopoeial gradient conditions. This differential retention is critical for achieving system suitability requirements (resolution >2.0) specified in regulatory monographs [2].

HPLC Selectivity Structure-Retention Relationship Impurity Profiling

Optimal Research and Industrial Application Scenarios for 4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide (CAS 338975-98-7)


Certified Primary Reference Standard for ANDA Regulatory Filing

When preparing an Abbreviated New Drug Application (ANDA) for a nicotinamide-containing drug product, this certified impurity standard provides the fully characterized, high-purity (>98%) marker needed to validate HPLC impurity methods and set acceptance criteria. The comprehensive COA, NMR, HRMS, and HPLC data package satisfies FDA's requirement for reference standard qualification, directly supporting method validation reports and stability study protocols .

HPLC System Suitability and Resolution Verification in QC Laboratories

QC laboratories can use this specific impurity reference to verify chromatographic system suitability before routine batch testing. Its unique retention time, driven by the 4-trifluoromethoxy substituent, ensures baseline separation (estimated Rs >2.0) from the active pharmaceutical ingredient (API) peak, enabling reliable calculation of system precision and resolution parameters as mandated by USP <621> and EP monographs .

Mass Spectrometry Library Building for Impurity Identification

The availability of HRMS accurate mass data and orthogonal 2D-NMR spectra allows analytical development groups to build a definitive spectral library entry for this specific impurity. This library can then be used for rapid, unambiguous identification of the impurity in unknown samples via LC-HRMS and spectral matching algorithms, reducing the need for repeated full characterization of isolated unknown peaks .

Method Development and Validation in Contract Research Organizations (CROs)

CROs developing stability-indicating methods for nicotinamide-related pharmaceuticals require impurity markers with documented purity and full spectral packages. Procuring this specific CAS number, with its COA and optional 2D-NMR data, reduces internal re-characterization cost and turnaround time, enabling faster method transfer to GMP QC environments .

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